Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-
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Overview
Description
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, is a chemical compound known for its unique structural and functional properties This compound is characterized by the presence of a sulfenyl chloride group attached to an amido moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, typically involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with sulfur monochloride to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiols, sulfides, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, involves its reactivity with various nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify molecular structures and introduce functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, include:
Sulfenyl chlorides: Compounds with similar sulfenyl chloride groups but different substituents.
Sulfinyl and sulfonyl chlorides: Oxidized derivatives of sulfenyl chlorides.
Thioamides: Compounds with sulfur-containing amide groups.
Uniqueness
The uniqueness of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the 4-chloro-2-methylphenyl group enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial applications.
Properties
CAS No. |
61717-75-7 |
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Molecular Formula |
C9H9Cl3N2S |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
[chloro-[2-(4-chloro-2-methylphenyl)iminoethyl]amino] thiohypochlorite |
InChI |
InChI=1S/C9H9Cl3N2S/c1-7-6-8(10)2-3-9(7)13-4-5-14(11)15-12/h2-4,6H,5H2,1H3 |
InChI Key |
ZHEQOGLBEPPEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CCN(SCl)Cl |
Origin of Product |
United States |
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